molecular formula C15H10O5 B1671435 Genistein CAS No. 446-72-0

Genistein

Cat. No. B1671435
CAS RN: 446-72-0
M. Wt: 270.24 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N
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Description

Genistein is an isoflavone that is mainly derived from legumes . It belongs to the flavonoid family, in the subgroup of isoflavones . It is a naturally occurring chemical constituent with a similar chemical structure to mammalian estrogens . It is claimed to exert many beneficial effects on health, such as protection against osteoporosis, reduction in the risk of cardiovascular disease, alleviation of postmenopausal symptoms, and anticancer properties .


Synthesis Analysis

Genistein can be biologically synthesized from either p-coumaric acid or naringenin using Escherichia coli as a biotransformation host . Four genes, Os4CL, PeCHS, RcIFS, and OsCPR, were used for genistein production . Genistein was also efficiently synthesized from (2,4,6-trihydroxyphenyl)ethanone by a novel five-step procedure involving the formation of an enamino ketone, followed by ring closure and a Suzuki coupling reaction using palladium acetate and poly (ethylene glycol) .


Molecular Structure Analysis

The chemical structure of genistein consists of 15 carbons arranged in two aromatic rings (ring A and B) which are connected to another carbon pyran ring (ring C), made up of the 3-phenylchromen-4-one nucleus . The basic carbon skeleton of genistein has a double bond between positions two and three .


Chemical Reactions Analysis

Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth . It has been reported that genistein forms several MGO metabolites, but only one metabolite is formed among the reaction A ring of GEN (DGEN, orobol, 5-OH-equol, and 6’-OH-DMA) and MGO .


Physical And Chemical Properties Analysis

Genistein is a plant secondary metabolite from the isoflavone group . Its structure is based on the 3-phenylchromen-4-one configuration .

Scientific Research Applications

Cancer Research and Therapeutic Potential

  • Cancer Treatment and Prevention : Genistein has shown promise in the treatment and prevention of various cancers, particularly gastrointestinal cancers like gastric and colorectal cancer. Its mechanisms include inducing apoptosis and arresting the cell cycle in cancer cells (Hou, 2022).
  • Molecular Mechanisms in Cancer : Genistein's effects on cancer are multifaceted, with actions such as apoptotic induction, cell cycle arrest, antiangiogenic, antimetastatic, and anti-inflammatory effects being significant in diverse cancer models (Tuli et al., 2019).

Potential in Treating COVID-19

  • Role in Treating COVID-19 : Genistein may have potential in treating COVID-19 due to its anti-inflammatory and antioxidant effects. It interferes with intracellular pathways involved in viral entry and may reduce SARS-CoV-2-induced lung injury (Jafari et al., 2022).

Dermatological Applications

  • Photoprotection and Skin Health : Genistein offers significant antiphotocarcinogenic and antiphotoaging effects. It inhibits skin carcinogenesis and cutaneous aging induced by ultraviolet light, making it a potential ingredient in dermatological treatments (Wei et al., 2003).

Metabolic and Cardiovascular Health

  • Metabolic Disease Treatment : Genistein exhibits a role in regulating insulin-mediated glucose homeostasis and may have beneficial effects in metabolic diseases like diabetes (Wang et al., 2013).
  • Cardiovascular Benefits : It has been suggested that genistein could act as a vasodilating, anti-thrombotic, and anti-atherosclerotic agent, contributing to its potential use in treating hypertension and improving cardiovascular health (Sureda et al., 2017).

Genetic Diseases and Other Therapeutic Uses

  • Treatment of Genetic Diseases : Genistein has shown potential in the treatment of genetic disorders such as cystic fibrosis and mucopolysaccharidosis. Its diversebiological activities make it a potential drug for these complex genetic conditions (Węgrzyn et al., 2010).

Antioxidant and Antibrowning Properties

  • Antioxidant and Antibrowning Agent : Recognized for its potent antioxidant properties, genistein acts as an antibrowning agent and shows preventative and therapeutic effects for various conditions. It also possesses enzyme-inhibitory effects that contribute to its cancer-preventive properties (Mazumder & Hongsprabhas, 2016).

Bioavailability and Pharmaceutical Applications

  • Pharmacokinetic Modeling : The bioavailability of genistein, including its glycoside genistin, has been studied in rats to understand its pharmacokinetics and potential for pharmaceutical use (Steensma et al., 2006).
  • Complex Formation with Cyclodextrins : Genistein's low water solubility, a hindrance in drug development, can be addressed through complexation with cyclodextrins. This enhances its bioavailability and therapeutic efficacy (Danciu et al., 2014).

Comprehensive Reviews and Studies

  • In Vitro and In Vivo Bioactivity : A review of studies on genistein highlights its diverse health benefits, including its role in cancer prevention, DNA damage prevention, and reduction of atherogenic conditions (Ganai & Farooqi, 2015).
  • Anticancer Potential : Genistein's multiple molecular effects, such as inhibiting inflammation and promoting apoptosis, have made it a focus in anticancer research. Its role in various chronic diseases and cancers has been extensively studied (Mukund et al., 2017)

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022308
Record name Genistein
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Genistein
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Solubility

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water.
Record name GENISTEIN
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Mechanism of Action

Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth. Genistein may decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell specific genes. In randomized clinical trials, genistein was seen to increase the ratio of nitric oxide to endothelin and improved flow-mediated endothelium dependent vasodilation in healthy postmenopausal women. In addition, genistein may have beneficial effects on glucose metabolism by inhibiting islet tyrosine kinase activity as well as insulin release dependent on glucose and sulfonylurea., Several mechanisms have been proposed for genistein's putative anticarcinogenic activity. These include upregulation of apoptosis, inhibition of angiogenesis, inhibition of DNA topoisomerase II and inhibition of protein tyrosine kinases. Genistein's weak estrogenic activity has been suggested as another mechanism for genistein's putative anti-prostate cancer activity. In addition to the above mechanisms, other mechanisms of genistein's putative anti-prostate cancer activity include inhibition of nuclear factor (NF)-Kappa B in prostate cancer cells, downregulation of TGF (transforming growth factor)-beta and inhibition of EGF (epidermal growth factor)-stimulated growth. Genistein's anti-estrogenic action may be another possible mechanism to explain its putative anti-breast cancer activity. In the final analysis, the mechanism of genistein's putative anticarcinogenic activity is unclear., A number of studies have shown that genistein can interact with topoisomerase II in vitro. ... Genistein (3.7 M) stabilizes the topoisomerase II-DNA complex. ... stimulating topoisomerase II dependent DNA cleavage (in the ranges 80-370 M and 12.5-250 M, respectively). ... Genistein 50 M) inhibited unwinding of DNA by topoisomerase II in primary hematopoietic cells and stimulated strand breakage. ...The effect of genistein on the DNA cleavage and ATP hydrolysis steps of the topoisomerase II catalysed reactions /was investigated and/ genistein inhibited enzyme-catalysed ATP hydrolysis with an IC50 of 7 M. However, genistein did not stimulate DNA cleavage. Further studies ... showed that genistein (50 M) and daidzein (100 M) induced cleavage of the MLL gene in primary hematopoietic cells. Further in vitro experiments suggested that inhibition of topoisomerase II catalysed re-ligation of DNA strand breaks as the mechanism of action., Genistein has been found to have a number of antioxidant activities. It is a scavenger of reactive oxygen species and inhibits lipid peroxidation. It also inhibits superoxide anion generation by the enzyme xanthine oxidase. In addition, genistein, in animal experiments, has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, catalase and glutathione reductase., Genistein has weak estrogenic activity as measured in in vivo and in vitro assays. In vivo, its estrogenic activity is one-third that of glycitein and four times greater than that of daidzein., For more Mechanism of Action (Complete) data for GENISTEIN (9 total), please visit the HSDB record page.
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Product Name

Genistein

Color/Form

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether

CAS RN

446-72-0, 690224-00-1
Record name Genistein
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Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-
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Melting Point

297-298 °C (slight decomposition), 301.5 °C
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Record name Genistein
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Synthesis routes and methods I

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
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45 mL
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10 mL
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glycoside
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Synthesis routes and methods II

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
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100 μg
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10 mL
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Synthesis routes and methods III

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
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reactant
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99.6 g
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950 mL
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sodium formylsulfate
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732 mL
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Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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